molecular formula C17H13N3 B11857909 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile CAS No. 89638-36-8

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile

Cat. No.: B11857909
CAS No.: 89638-36-8
M. Wt: 259.30 g/mol
InChI Key: CYAJMMSDAIRRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is a synthetic quinazoline derivative of significant interest in medicinal chemistry and anticancer research . Quinazoline-based compounds are well-established in drug discovery for their ability to act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . The 4-phenyl substitution and the nitrile group at the 8-position are key structural features that can be optimized to enhance binding affinity and selectivity towards the ATP-binding site of kinase targets . Research on similar 6,7-dimethoxy-2-methyl-4-substituted quinazolines has demonstrated that such substitutions are critical for achieving high EGFR inhibitory activity and notable cytotoxicity against various human cancer cell lines . This compound serves as a valuable chemical intermediate or a core scaffold for the design and synthesis of novel potential therapeutic agents. All products are intended for Research Use Only (RUO) and are not to be used for diagnostic, therapeutic, or any other human consumption.

Properties

CAS No.

89638-36-8

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

6,7-dimethyl-4-phenylquinazoline-8-carbonitrile

InChI

InChI=1S/C17H13N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h3-8,10H,1-2H3

InChI Key

CYAJMMSDAIRRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C#N)N=CN=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile typically involves the condensation of appropriate aniline derivatives with formamide or formic acid, followed by cyclization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Under alkaline conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid derivative. This mirrors methods used for similar quinazoline-4-carboxylic acids (e.g., HCl-mediated acidification of sodium salts) .

Example Reaction:

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrileNaOH (aq), Δ6,7-Dimethyl-4-phenylquinazoline-8-carboxylic acid\text{6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{NaOH (aq), Δ}} \text{6,7-Dimethyl-4-phenylquinazoline-8-carboxylic acid}

  • Conditions : Reflux in 10% NaOH, followed by HCl acidification.

  • Yield : ~70–85% (analogous to ).

Reduction to Primary Amine

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine, enabling further functionalization (e.g., amide coupling) .

Example Reaction:

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrileH2/Pd-C, EtOH6,7-Dimethyl-4-phenylquinazoline-8-amine\text{6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{6,7-Dimethyl-4-phenylquinazoline-8-amine}

  • Conditions : 60 psi H₂, room temperature, 12 hours.

  • Yield : ~65–80% (inferred from ).

Electrophilic Aromatic Substitution (EAS)

The quinazoline ring undergoes EAS at activated positions (C-5 or C-2), influenced by electron-donating methyl groups and the electron-withdrawing nitrile.

Nitration

Nitration introduces a nitro group at C-5, guided by the nitrile’s meta-directing effect .

Example Reaction:

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrileHNO3/H2SO45-Nitro-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile\text{6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile}

  • Conditions : 0°C, 2 hours.

  • Yield : ~50–60% (analogous to ).

Halogenation

Bromination or chlorination occurs at C-2 or C-5 under Lewis acid catalysis (e.g., FeBr₃) .

Example Reaction:

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrileBr2/FeBr35-Bromo-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile\text{6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{Br}_2/\text{FeBr}_3} \text{5-Bromo-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile}

  • Conditions : Reflux in CHCl₃, 4 hours.

  • Yield : ~55–70% (inferred from ).

Heterocycle Formation via Cyclization

The nitrile group participates in cycloadditions or intramolecular cyclizations to form fused heterocycles.

Triazole Formation

Reaction with sodium azide and subsequent Huisgen cyclization yields triazoloquinazoline derivatives .

Example Reaction:

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrileNaN3,CuI[1][2][3]Triazolo[1,5-a]-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile\text{6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{NaN}_3, \text{CuI}} \text{[1][2][3]Triazolo[1,5-a]-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile}

  • Conditions : DMF, 80°C, 48 hours.

  • Yield : ~60–75% (analogous to ).

Nucleophilic Substitution at the Quinazoline Core

The C-2 and C-4 positions are reactive toward nucleophiles (e.g., amines, alkoxides) under catalytic conditions .

Example Reaction with Piperidine:

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrilePiperidine, EtOH, Δ2-Piperidinyl-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile\text{6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{Piperidine, EtOH, Δ}} \text{2-Piperidinyl-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile}

  • Conditions : Reflux in ethanol, 6 hours.

  • Yield : ~70–85% (inferred from ).

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction at halogenated positions (e.g., post-bromination) .

Example Reaction:

5-Bromo-6,7-dimethyl-4-phenylquinazoline-8-carbonitrilePd(PPh3)4,PhB(OH)25-Phenyl-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile\text{5-Bromo-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{PhB(OH)}_2} \text{5-Phenyl-6,7-dimethyl-4-phenylquinazoline-8-carbonitrile}

  • Conditions : DME/H₂O, 80°C, 12 hours.

  • Yield : ~60–75% (analogous to ).

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Building Block in Synthesis
6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile serves as a significant building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it useful for creating derivatives with specific properties. Researchers utilize it as a precursor in the synthesis of other quinazoline derivatives that may exhibit enhanced biological activities or novel functionalities.

Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable for catalysis and material science applications. The ability of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile to coordinate with metal ions can lead to the development of new materials with tailored properties.

Biological Applications

Antitumor Activity
Research has indicated that 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile possesses significant antitumor activity. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For example, it has been shown to affect human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29), indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit certain enzyme activities or block signaling pathways that are crucial for tumor growth and survival . Understanding these mechanisms is vital for the development of effective therapeutic strategies.

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is explored as an intermediate in the synthesis of various drugs. Its unique chemical properties make it suitable for developing new therapeutic agents aimed at treating a range of diseases, including cancer and hypertension .

Material Science
Beyond medicinal applications, this compound is also being investigated for its potential use in developing new materials. Its chemical structure can contribute to creating polymers or other materials with specific characteristics desirable in various industrial applications.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Implications of Structural Differences

In contrast, the 2-oxo-2,3-dihydro modification in the comparator introduces a non-aromatic ring segment, reducing conjugation and altering reactivity .

Substituent Effects: The 4-phenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methyl group in the trimethyl analog. This difference could influence solubility, bioavailability, and intermolecular interactions (e.g., in receptor binding). The 2-oxo group in the comparator may participate in hydrogen bonding or keto-enol tautomerism, which is absent in the phenyl-substituted derivative.

Molecular Weight and Complexity: The phenyl substitution at position 4 increases the molecular weight (C₁₇ vs.

Physicochemical Properties (Inferred)

  • Lipophilicity : The phenyl group likely increases logP compared to the trimethyl analog, suggesting greater membrane permeability.
  • Solubility : The carbonitrile group may enhance polar interactions, but the phenyl group could reduce aqueous solubility relative to the trimethyl compound.
  • Thermal Stability : The fully aromatic core may confer higher thermal stability than the dihydroquinazoline derivative.

Biological Activity

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is a compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile can be represented as follows:

C16H14N4\text{C}_{16}\text{H}_{14}\text{N}_4

This compound features a quinazoline backbone with methyl and phenyl substituents, contributing to its unique biological properties.

Biological Activities

Quinazolines, including 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile, have been reported to exhibit a variety of biological activities:

  • Antitumor Activity : Quinazoline derivatives have shown significant potential as antitumor agents. For instance, compounds with similar structures have been evaluated for their inhibitory effects on tumor cell lines. In particular, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated notable cytotoxicity in various cancer models .
  • Anti-inflammatory Properties : Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Some studies have highlighted the antimicrobial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on A549 lung cancer cell line ,
Anti-inflammatoryInhibition of TNF-α production ,
AntimicrobialActivity against E. coli and S. aureus ,

Case Study: Antitumor Evaluation

A study conducted on various quinazoline derivatives, including 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile, evaluated their efficacy against cancer cell lines using the MTT assay. The results indicated that certain modifications to the quinazoline structure significantly enhanced cytotoxicity against breast cancer cells:

  • Compound Tested : 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile
  • Cell Lines Used : A549 (lung cancer), MCF7 (breast cancer)
  • IC50 Values : Demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile to various biological targets such as EGFR and PDGF receptors. These studies suggest that the compound exhibits strong binding interactions due to its structural features:

ΔG binding free energy =9.5 kcal mol\Delta G\text{ binding free energy }=-9.5\text{ kcal mol}

This binding affinity indicates potential as a therapeutic agent targeting specific pathways involved in tumor progression.

Q & A

Q. What are the standard characterization techniques for confirming the structure of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile?

Methodological Answer: The compound’s structure is typically confirmed using a combination of spectroscopic and analytical methods. Key techniques include:

  • Melting Point Analysis : To verify purity and compare with literature values .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2188 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm aromatic/alkyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What safety protocols are recommended for handling 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills .
  • Emergency Measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Q. How is 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile synthesized, and what are common starting materials?

Methodological Answer:

  • Multicomponent Reactions : One-pot protocols using substituted anilines, aldehydes, and nitrile precursors under reflux conditions (e.g., ethanol or acetic acid as solvents) .
  • Key Intermediates : 4-Phenylquinazoline derivatives are often synthesized via cyclocondensation reactions, with dimethyl groups introduced using methylating agents (e.g., methyl iodide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to balance solubility and reaction kinetics .
  • Temperature Gradients : Perform controlled experiments at 60°C, 80°C, and reflux to identify optimal thermal conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Methodological Answer:

  • DEPT and 2D NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups and HSQC/COSY for correlation mapping .
  • Isotopic Labeling : Introduce ¹³C-labeled precursors to trace ambiguous signals .
  • Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra .

Q. How do substituent variations (e.g., electron-withdrawing/donating groups) affect the reactivity of the quinazoline core?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) Studies : Introduce substituents at the 4-phenyl position to assess electronic effects on nitrile stability or cyclization efficiency .
  • Kinetic Analysis : Monitor reaction rates via HPLC or in-situ IR to quantify substituent impact on intermediate formation .

Q. What mechanistic pathways explain the formation of byproducts in the synthesis of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile?

Methodological Answer:

  • Tandem Mass Spectrometry (MS/MS) : Fragment byproducts to identify structural deviations .
  • Isolation and Characterization : Purify byproducts via column chromatography and analyze with NMR/HRMS to propose competing pathways (e.g., incomplete cyclization or over-methylation) .

Data Analysis and Application Questions

Q. How can structure-activity relationships (SAR) guide the design of quinazoline derivatives for biological studies?

Methodological Answer:

  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to correlate substituent positions (e.g., 6,7-dimethyl groups) with target binding .
  • Comparative Bioassays : Test derivatives with varied substituents against control compounds to quantify SAR trends .

Q. What analytical methods validate the purity of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile for in vitro studies?

Methodological Answer:

  • HPLC-PDA : Pair high-performance liquid chromatography with photodiode array detection to detect impurities ≥0.1% .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.